(2S)-1-Chlorohex-3-en-2-ol is a chiral organic compound with significant relevance in both synthetic organic chemistry and potential biological applications. Its molecular formula is , and it has a molecular weight of approximately 134.60 g/mol. The compound is characterized by the presence of a chlorine atom and a hydroxyl group on a hexene backbone, contributing to its reactivity and utility in various chemical transformations.
This compound can be synthesized through several methods, primarily involving the chlorination of hex-3-en-2-ol. The production of (2S)-1-Chlorohex-3-en-2-ol is often conducted in laboratory settings or scaled up for industrial applications, utilizing reagents such as thionyl chloride.
(2S)-1-Chlorohex-3-en-2-ol belongs to the class of allylic alcohols, which are compounds containing both an alcohol functional group and a carbon-carbon double bond. Its chirality indicates that it exists in a specific stereoisomeric form, which is crucial for its applications in asymmetric synthesis.
The synthesis of (2S)-1-Chlorohex-3-en-2-ol typically involves the following steps:
The reaction conditions typically involve low temperatures to minimize side reactions and degradation of the product. This careful control is essential for achieving high yields and purity.
The molecular structure of (2S)-1-Chlorohex-3-en-2-ol can be represented by various structural formulas:
Property | Data |
---|---|
CAS Number | 927683-69-0 |
Molecular Weight | 134.60 g/mol |
InChI | InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h3-4,6,8H,2,5H2,1H3/t6-/m0/s1 |
InChI Key | YQZUXJJPXIJZOH-LURJTMIESA-N |
SMILES | CCC=CC@@HO |
(2S)-1-Chlorohex-3-en-2-ol can undergo several types of reactions:
The major products formed from these reactions include:
The mechanism of action for (2S)-1-Chlorohex-3-en-2-ol primarily involves its reactivity due to the presence of both the hydroxyl and chlorine functional groups.
These mechanisms are critical for understanding how (2S)-1-Chlorohex-3-en-2-ol can be utilized in synthetic pathways.
The physical properties of (2S)-1-Chlorohex-3-en-2-ol include:
Property | Value |
---|---|
Appearance | Colorless liquid |
Boiling Point | Approximately 150 °C |
Melting Point | Not applicable |
Chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Reactivity | Reactive towards nucleophiles |
(2S)-1-Chlorohex-3-en-2-ol has various applications in scientific research:
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0